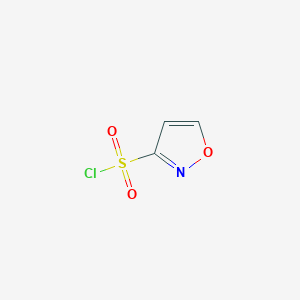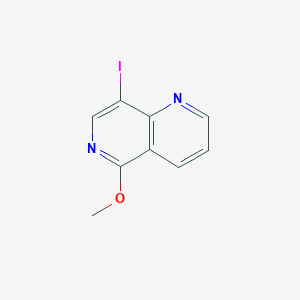
8-Iodo-5-methoxy-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Iodo-5-methoxy-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an iodine atom at the 8th position and a methoxy group at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-5-methoxy-1,6-naphthyridine typically involves the iodination of 5-methoxy-1,6-naphthyridine. One common method is the reaction of 5-methoxy-1,6-naphthyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Iodo-5-methoxy-1,6-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or dimethylformamide.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, along with ligands like triphenylphosphine, are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 8-amino-5-methoxy-1,6-naphthyridine, while cross-coupling reactions can produce various arylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as drug candidates for various diseases.
Industry: It can be used in the development of new materials, such as dyes, sensors, and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 8-Iodo-5-methoxy-1,6-naphthyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The presence of the iodine and methoxy groups can influence its binding affinity and specificity towards these targets. Additionally, the compound may participate in redox reactions or form reactive intermediates that contribute to its biological activity.
Comparación Con Compuestos Similares
8-Iodo-5-methoxy-1,6-naphthyridine can be compared with other naphthyridine derivatives, such as:
5-Methoxy-1,6-naphthyridine: Lacks the iodine atom at the 8th position, which may result in different reactivity and biological activity.
8-Bromo-5-methoxy-1,6-naphthyridine: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and reactivity.
8-Iodo-1,6-naphthyridine: Lacks the methoxy group at the 5th position, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in the combination of the iodine and methoxy groups, which can impart specific chemical and biological properties that are distinct from other similar compounds.
Propiedades
Número CAS |
107484-71-9 |
|---|---|
Fórmula molecular |
C9H7IN2O |
Peso molecular |
286.07 g/mol |
Nombre IUPAC |
8-iodo-5-methoxy-1,6-naphthyridine |
InChI |
InChI=1S/C9H7IN2O/c1-13-9-6-3-2-4-11-8(6)7(10)5-12-9/h2-5H,1H3 |
Clave InChI |
QIAKROXTTKNYJA-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C2=C1C=CC=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


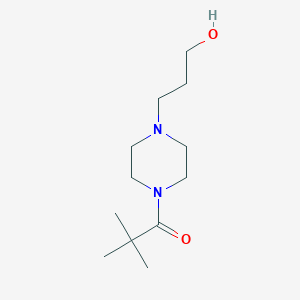

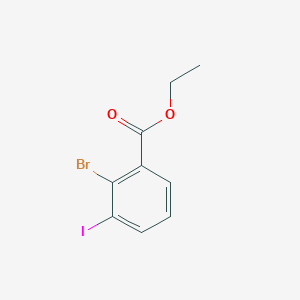

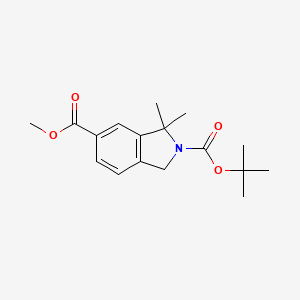
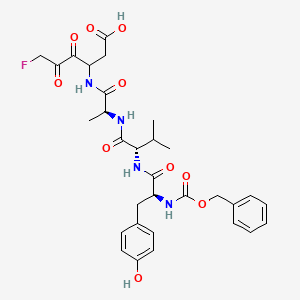
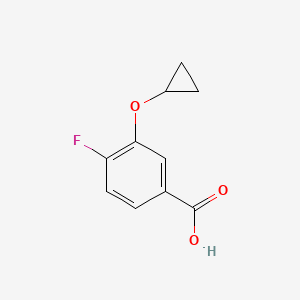
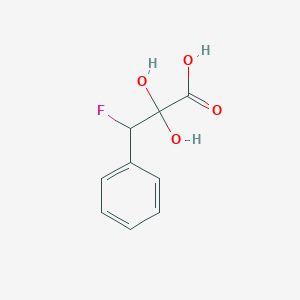



![5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13028222.png)
![3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028225.png)
